![molecular formula C9H11N B14370402 Bicyclo[2.2.2]oct-2-ene-1-carbonitrile CAS No. 90014-13-4](/img/structure/B14370402.png)
Bicyclo[2.2.2]oct-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]oct-2-ene-1-carbonitrile is an organic compound with a unique bicyclic structure It is characterized by a fused ring system consisting of three ethylene bridges connecting a central cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonitrile typically involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclohexadiene with acrylonitrile under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.2]oct-2-ene-1-carboxylic acid.
Reduction: Formation of bicyclo[2.2.2]oct-2-ene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The rigid bicyclic structure provides a stable framework that can enhance the compound’s specificity and efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Contains a different substitution pattern, leading to variations in reactivity and applications.
Bicyclo[2.2.2]octane-2,3-diol: Features hydroxyl groups instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
90014-13-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-1-carbonitrile |
InChI |
InChI=1S/C9H11N/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,8H,2-3,5-6H2 |
InChI Key |
ZZLXJBHLVZSIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


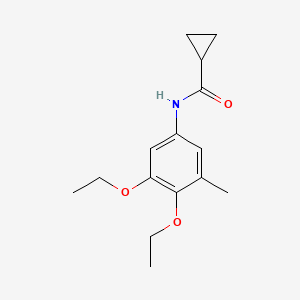
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
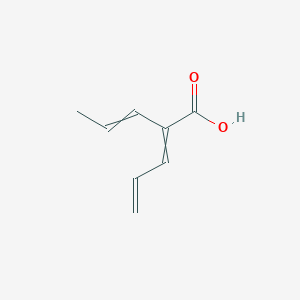
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
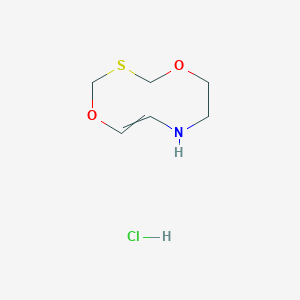
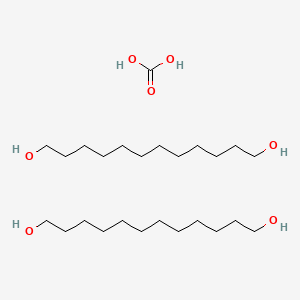
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
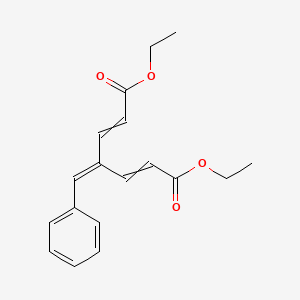
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
